Lqq IV Lqq IV Lqq IV is a toxin purified from Leiurus quinquestriatus hebraeus scorpion venom, presenting 90 % homology in the 20 NH2-terminus residues with Neurotoxin IV from Leiurus quinquestriatus quinquestriatus, a Na+ channel modulator. 65-amino acid polypeptide with 4 disulfide bridges, purified from Leiurus quinquestriatus Hebraeus scorpion venom Alpha toxins bind voltage-independently at site-3 of sodium channels
Brand Name: Vulcanchem
CAS No.:
VCID: VC20736772
InChI:
SMILES:
Molecular Formula: C34H48N2O9
Molecular Weight: 7,202 Da

Lqq IV

CAS No.:

Cat. No.: VC20736772

Molecular Formula: C34H48N2O9

Molecular Weight: 7,202 Da

Purity: ≥ 95 %. (HPLC)

* For research use only. Not for human or veterinary use.

Lqq IV -

Specification

Molecular Formula C34H48N2O9
Molecular Weight 7,202 Da

Introduction

Chemical Structure and Properties

Lqq IV is a 65-amino acid polypeptide isolated from the venom of Leiurus quinquestriatus hebraeus scorpion. The toxin presents significant structural features that contribute to its stability and biological activity. Most notably, it contains four disulfide bridges that help maintain its three-dimensional conformation, making it highly resistant to denaturation .

The amino acid sequence of Lqq IV shows approximately 90% homology in the first 20 amino acid residues (NH2-terminus) with Neurotoxin IV from Leiurus quinquestriatus quinquestriatus, another sodium channel modulator . This high degree of sequence similarity in the N-terminal region suggests conserved functional domains important for the toxin's biological activity.

Physical and Chemical Characteristics

Lqq IV presents several notable physical and chemical properties that have been well-documented in research studies:

PropertyValue
Molecular Weight7,202 Da
Number of Amino Acids65
Disulfide Bridges4
Purity in Commercial Preparations> 95% (HPLC)
SolubilityWater and saline solutions
Storage StabilityStable in freeze-dried state
UniProt IDP01489

The complete amino acid sequence of Lqq IV is: GVRDAYIADDKNCVYTCGSNSYCNTECTKNGAESGYCQWLGKYGNACWCIKLPDKVPIRIPGKCR . This sequence is critical for the toxin's specific binding properties and subsequent physiological effects on target organisms.

Despite its relatively small size, Lqq IV exhibits remarkable structural stability due to its disulfide bridges, allowing it to persist in hostile environments. This property enhances its effectiveness as a venom component and makes it suitable for various research applications requiring stable protein structures.

Source and Purification

Lqq IV is sourced from the venom of Leiurus quinquestriatus hebraeus, commonly known as the Israeli yellow scorpion or deathstalker scorpion. This particular scorpion species is primarily found in arid regions of the Middle East and North Africa and is known for producing highly potent venom with significant neurotoxic effects.

The toxin was originally identified and characterized through studies of scorpion venom components that affect ion channels, particularly sodium channels in excitable membranes. Extraction and purification of Lqq IV involve several sophisticated biochemical techniques to isolate it from other venom components.

Extraction and Purification Methods

The process of obtaining pure Lqq IV typically involves multiple stages of purification from crude scorpion venom. While specific details of proprietary purification methods may vary among laboratories and commercial suppliers, the general process includes:

  • Collection of crude venom from Leiurus quinquestriatus hebraeus scorpions

  • Initial fractionation using techniques such as gel filtration chromatography

  • Further purification through ion-exchange chromatography

  • Final isolation using high-performance liquid chromatography (HPLC)

  • Verification of purity using mass spectrometry and other analytical techniques

Commercial preparations of Lqq IV typically achieve purity levels exceeding 95% as determined by HPLC analysis . The purified toxin is often supplied in lyophilized (freeze-dried) form, which ensures stability during storage and transportation. For experimental use, it can be reconstituted in water or physiological saline solutions .

The availability of purified Lqq IV has facilitated extensive research into its structural characteristics, mechanism of action, and potential applications in neuroscience and pharmacology. This has contributed significantly to our understanding of voltage-gated sodium channels and their modulation by naturally occurring toxins.

Biological Activity and Toxicity

Lqq IV exhibits potent biological activity primarily through its effects on voltage-gated sodium channels. These effects manifest as significant alterations in the function of excitable tissues, particularly the nervous system, and can lead to severe physiological consequences when the toxin is present in sufficient quantities .

Studies involving Leiurus quinquestriatus (LQQ) venom, which contains Lqq IV as one of its active components, have provided valuable insights into the toxin's biological effects. The venom has been found to cause severe alterations in multiple physiological systems, reflecting the broad impact of its constituent toxins on cellular function .

Systemic Effects in Experimental Models

Research using experimental animal models has demonstrated that LQQ venom, containing Lqq IV, produces significant effects on multiple organ systems:

  • Cardiovascular system: The venom causes significant reductions in cardiac output (CO) and estimated hepatic blood flow (EHBF) when injected either subcutaneously (0.2 mg/kg) or intracerebroventricularly (2 μg/kg) .

  • Multiple organ dysfunction: Administration of the venom leads to dose-related increases in several biochemical markers, including:

    • Creatine kinase and lactate dehydrogenase (indicators of muscle damage)

    • Aspartate aminotransferase and alanine aminotransferase (indicators of liver damage)

    • Creatinine (indicator of kidney dysfunction)

    • Glucose and amylase (indicators of pancreatic effects)

  • Blood pressure alterations: Characteristic venom-induced changes in blood pressure occur after lethal doses, including an initial transient reduction followed by a prolonged gradual increase and ultimately a terminal hypotensive phase .

These systemic effects highlight the wide-ranging impact of scorpion toxins like Lqq IV on multiple physiological systems, which collectively contribute to the potentially lethal outcomes of severe scorpion envenomation.

Lethal Dose Studies

Studies examining the lethality of LQQ venom have established the following parameters in experimental models:

Administration RouteLD50 (mg/kg)Minimum Lethal Dose (mg/kg)
Intravenous0.225 ± 0.0180.325
Subcutaneous0.245 ± 0.020.35

While these values represent the whole venom rather than purified Lqq IV, they provide important context for understanding the potency of this toxin as a constituent of the venom .

The high toxicity of Lqq IV and related scorpion toxins has led to extensive research into potential therapeutic interventions for scorpion envenomation, including the development of specific antivenom therapies and investigation of drugs that might counteract the toxins' effects on ion channels and inflammatory responses .

Comparative Analysis with Other Scorpion Toxins

Lqq IV belongs to a diverse family of scorpion toxins that target voltage-gated sodium channels. Comparing Lqq IV with other similar toxins provides valuable insights into the structure-function relationships that determine specificity and potency within this toxin family .

Research has identified several key differences between scorpion toxins that preferentially target mammals versus those that primarily affect insects. These differences largely reflect evolutionary adaptations that optimize the toxins' effects on specific prey or predator species .

Structural and Functional Comparisons

The table below presents a comparative analysis of Lqq IV with other significant scorpion toxins:

ToxinSourceKey FeaturesComparison with Lqq IV
AaH IIAndroctonus australis hectorHighly lethal to mammals; affects sodium channelsLqq IV is less effective on insects compared to AaH II
Css IICentruroides suffusus suffususInteracts with sodium channels; different amino acid sequenceLqq IV has unique binding dynamics affecting mammals
TsTXTityus serrulatusPotent neurotoxin; affects various ion channelsLqq IV shows greater specificity towards mammalian sodium channels
Lqq IIILeiurus quinquestriatusSimilar source; different targeting profileLqq IV has different flexibility in the RT loop region

Studies of scorpion alpha-toxins have revealed that mammal-specific toxins like Lqq IV typically have conserved glycine residues in positions 4 and 17, which may function as "hinges" affecting the flexibility of certain structural loops. In contrast, insect-specific toxins often have alanine or phenylalanine residues in these positions, associated with lower amplitude of loop motions .

These structural variations contribute significantly to the targeting specificity of different toxins and reflect the remarkable molecular adaptations that have evolved in scorpion venoms to affect different animal groups. The modular organization of these toxins, with a conserved core module and a variable surface module, appears to be a key feature enabling this specificity .

Research Applications

The unique properties and specific biological activities of Lqq IV make it a valuable tool for various research applications, particularly in neuroscience, pharmacology, and biotechnology. Its well-characterized effects on voltage-gated sodium channels provide researchers with a specific molecular probe for studying these important cellular components.

The high specificity and potency of Lqq IV have contributed to its utility in research settings where precise modulation of sodium channel function is required. Furthermore, its stability and well-defined mechanism of action make it suitable for a range of experimental applications.

Neuroscience Research

In neuroscience research, Lqq IV serves several important functions:

  • As a tool for studying the structure and function of voltage-gated sodium channels

  • For investigating the electrophysiological properties of neurons and other excitable cells

  • To explore the mechanisms of action potential generation and propagation

  • For studying synaptic transmission and neurotransmitter release

The specific binding properties of Lqq IV have made it particularly useful for identifying and characterizing different subtypes of sodium channels and for investigating their distribution and function in various tissues.

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